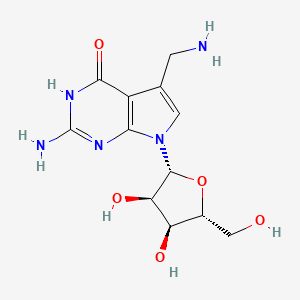![molecular formula C7H10ClN3O B1384369 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1187830-79-0](/img/structure/B1384369.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H9N3·HCl . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . This indicates that the compound is a cyclic structure with a pyrimidine ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 171.63 . The compound is stable under normal temperatures and pressures. It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Catalysis and Synthesis
5H-Pyrano[2,3-d]pyrimidine scaffolds, related to the structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, are extensively used in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. They are particularly significant in catalysis, where hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents are employed for the synthesis of diverse pyrimidine derivatives through a one-pot multicomponent reaction. These catalysts' applications, mechanisms, and recyclability are crucial for the development of lead molecules in the pharmaceutical sector (Parmar, Vala, & Patel, 2023).
2. Biological Activity and Therapeutic Potential
- Pyrimidines and their derivatives, including structures akin to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, exhibit a wide range of pharmacological activities. They are known for their anti-inflammatory properties and are studied extensively for their potential as COX inhibitors, anticancer agents, antiallergic agents, and analgesics. The structure-activity relationships (SARs) of pyrimidine derivatives are well-documented, providing valuable insights for the development of new drugs with desired pharmacological activities (Gondkar, Deshmukh, & Chaudhari, 2013; Rashid et al., 2021; Chiriapkin, 2022; Das et al., 2021).
- Pyrimidines are central in the development of anticancer drugs, exhibiting their efficacy through various mechanisms and interacting with diverse enzymes, targets, and receptors. Their role in drug design is well-established, with a significant number of patents highlighting their importance in contemporary cancer research (Kaur et al., 2014).
- Additionally, pyrimidine derivatives are explored for their potential in treating neurological disorders, including Alzheimer's disease. The pharmacological advancements of the pyrimidine moiety are significant, underlining their therapeutic potential as anti-Alzheimer's agents (Das et al., 2021).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMIFTJIUKQBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672005 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride | |
CAS RN |
1187830-79-0 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)






![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)





